molecular formula C2H8Cl2F2N2 B1423461 (2,2-Difluoroethyl)hydrazine dihydrochloride CAS No. 1334148-76-3

(2,2-Difluoroethyl)hydrazine dihydrochloride

Cat. No.: B1423461
CAS No.: 1334148-76-3
M. Wt: 169 g/mol
InChI Key: MYROCINEZSWWMZ-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C2H8Cl2F2N2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of two fluorine atoms attached to an ethyl group, which is further bonded to a hydrazine moiety. This compound is typically available as a solid and is known for its reactivity and utility in synthetic chemistry .

Preparation Methods

The synthesis of (2,2-Difluoroethyl)hydrazine dihydrochloride involves several steps and can be achieved through different synthetic routes. One common method includes the reaction of 2,2-difluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity .

Chemical Reactions Analysis

(2,2-Difluoroethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(2,2-Difluoroethyl)hydrazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or activation studies .

Comparison with Similar Compounds

(2,2-Difluoroethyl)hydrazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and utility in various applications.

Biological Activity

(2,2-Difluoroethyl)hydrazine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. The presence of a difluoroethyl group may enhance its interaction with biological targets, making it a candidate for various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

H2NN(C2H4F2)2HCl\text{H}_2\text{N}-\text{N}(\text{C}_2\text{H}_4\text{F}_2)\cdots 2\text{HCl}

The difluoroethyl moiety is known to increase lipophilicity and metabolic stability, which can influence pharmacokinetic properties such as absorption and distribution in biological systems.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The difluoroethyl group enhances binding affinity to these molecular targets, leading to modulation of enzymatic pathways. This can result in various biological effects including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that hydrazine derivatives exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Compounds within the hydrazine class have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Some studies indicate that hydrazines may modulate inflammatory responses.

Case Studies

A review of literature reveals several case studies demonstrating the biological activity of hydrazine derivatives:

  • Anticancer Activity : A study reported that hydrazone derivatives derived from hydrazines exhibited significant cytotoxic effects against breast cancer cell lines (IC50 values ranging from 6.7 nM to 17 μM) .
  • Antimicrobial Activity : Another investigation highlighted the effectiveness of certain hydrazine derivatives against Candida albicans, with minimum inhibitory concentration (MIC) values reported at 125 μg/mL .

Data Table: Biological Activities of Hydrazine Derivatives

Activity TypeCompound ExampleBiological EffectReference
Antimicrobial4-Fluorobenzoic acid hydrazoneMIC = 125 μg/mL
AnticancerAryl hydrazone derivativesIC50 = 6.7 nM
Anti-inflammatoryVarious hydrazinesModulation of cytokines

Properties

IUPAC Name

2,2-difluoroethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6F2N2.2ClH/c3-2(4)1-6-5;;/h2,6H,1,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYROCINEZSWWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,2-Difluoroethyl)hydrazine dihydrochloride
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(2,2-Difluoroethyl)hydrazine dihydrochloride
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(2,2-Difluoroethyl)hydrazine dihydrochloride
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(2,2-Difluoroethyl)hydrazine dihydrochloride
Reactant of Route 5
(2,2-Difluoroethyl)hydrazine dihydrochloride
Reactant of Route 6
(2,2-Difluoroethyl)hydrazine dihydrochloride

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